molecular formula C19H25N3O4 B12958494 Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester

Cat. No.: B12958494
M. Wt: 359.4 g/mol
InChI Key: XLJYRTPVXSMTME-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound—Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester —encodes critical structural information. The root term imidazo[1,5-a]pyrazine denotes a bicyclic system where an imidazole ring is fused to a pyrazine moiety at the 1,5-a positions. The suffix -7(1H)-carboxylic acid indicates a carboxylic acid substituent at position 7 of the pyrazine ring, with the 1H tautomer specified. The 2-(2,3-dihydro-5-benzofuranyl) group describes a benzofuran derivative attached to position 2 of the imidazo-pyrazine core, while hexahydro-3-oxo signifies a saturated six-membered ring with a ketone group at position 3. The esterification with a 1,1-dimethylethyl (tert-butyl) group completes the nomenclature.

The compound’s CAS Registry Number, 1002339-18-5 , uniquely identifies it in chemical databases. This identifier is critical for distinguishing it from structurally similar molecules, such as ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate (CAS 78756-03-3), which shares a fused imidazo-heterocyclic system but incorporates a benzodiazepine ring instead of a benzofuran.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₉H₂₅N₃O₄ (molecular weight: 359.42 g/mol) reflects the compound’s composition. Key features include:

  • A 19-carbon framework with contributions from the imidazo-pyrazine core (6 carbons), benzofuran (9 carbons), and tert-butyl ester (4 carbons).
  • Three nitrogen atoms in the imidazo-pyrazine system and one oxygen in the benzofuran and ketone groups.

The SMILES notation (O=C1N2CCN(CC2CN1c1ccc2c(c1)CCO2)C(=O)OC(C)(C)C) provides insight into connectivity and functional groups. The hexahydro designation implies partial saturation of the imidazo-pyrazine ring, likely adopting a chair-like conformation to minimize steric strain. However, the available data do not specify stereochemistry at potential chiral centers (e.g., the hexahydro ring or benzofuran attachment site). Comparative analysis with stereochemically defined analogs, such as tert-butyl [(1R,3R)-3-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl]carbamate (ChemSpider ID 28669683), suggests that stereochemical nuances could influence biological activity but remain uncharacterized for this compound.

Comparative Analysis with Related Imidazo-Pyrazine Derivatives

Imidazo-pyrazine derivatives exhibit structural diversity, as illustrated in Table 1.

Table 1: Structural Comparison of Imidazo-Pyrazine Derivatives

Compound Name Molecular Formula Key Substituents Ring System
Target Compound C₁₉H₂₅N₃O₄ 2-(2,3-Dihydro-5-benzofuranyl), tert-butyl Imidazo[1,5-a]pyrazine
Ethyl 5-methyl-6-oxo-4H-imidazo[1,5-a]benzodiazepine-3-carboxylate C₁₅H₁₅N₃O₃ 5-Methyl, 6-oxo, ethyl ester Imidazo[1,5-a]benzodiazepine
Imidazo[1,5-a]pyrazine C₆H₅N₃ None Imidazo[1,5-a]pyrazine
Tert-butyl [(1R,3R)-3-(imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclopentyl]carbamate C₁₈H₂₃N₅O₂ Cyclopentyl, pyrrolopyridine Imidazo[4,5-d]pyrrolo[2,3-b]pyridine

The target compound’s 2-(2,3-dihydro-5-benzofuranyl) group distinguishes it from derivatives with alternative aromatic systems, such as the benzodiazepine in CAS 78756-03-3. The tert-butyl ester enhances lipophilicity compared to smaller ester groups (e.g., ethyl in Ro 14-7437), potentially improving membrane permeability. Unlike the parent imidazo[1,5-a]pyrazine (C₆H₅N₃), which lacks functionalization, the target molecule’s ketone and ester groups enable hydrogen bonding and enzymatic recognition.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 2-(2,3-dihydro-1-benzofuran-5-yl)-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H25N3O4/c1-19(2,3)26-18(24)20-7-8-21-15(11-20)12-22(17(21)23)14-4-5-16-13(10-14)6-9-25-16/h4-5,10,15H,6-9,11-12H2,1-3H3

InChI Key

XLJYRTPVXSMTME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CN(C2=O)C3=CC4=C(C=C3)OCC4

Origin of Product

United States

Preparation Methods

Cyclocondensation and Core Formation

  • The synthesis begins with the condensation of 2,3-diaminopyrazine derivatives with cyclic ketones or aldehydes under reflux conditions in ethanol or other suitable solvents.

  • This reaction forms the imidazo[1,5-a]pyrazine bicyclic core through intramolecular cyclization.

  • Catalysts such as molecular iodine or acid catalysts may be used to promote cyclization and improve yields.

Introduction of Ester and Carboxylic Acid Groups

  • The carboxylic acid group at position 7 is typically introduced by oxidation or by using carboxylated starting materials.

  • The tert-butyl ester is formed by reacting the carboxylic acid intermediate with di-tert-butyl dicarbonate or via esterification with tert-butanol under acidic conditions.

  • Protection of amino groups during this step is crucial to prevent side reactions, often achieved by Boc (tert-butoxycarbonyl) protection.

Substituent Attachment: Benzofuranyl Group

  • The 2-(2,3-dihydro-5-benzofuranyl) substituent is introduced by nucleophilic substitution or coupling reactions.

  • This may involve the reaction of a halogenated intermediate (e.g., halogenated succinimide derivatives) with the benzofuran moiety under mild conditions, often in ethanol or methanol solvents.

  • The reaction is typically carried out at room temperature to preserve the sensitive benzofuran ring.

Reduction and Final Functionalization

  • The hexahydro-3-oxo moiety is achieved by catalytic hydrogenation of the imidazo[1,5-a]pyrazine ring system, using hydrogen gas and a palladium or platinum catalyst in ethanol.

  • Final purification steps include recrystallization or chromatographic techniques to isolate the pure tert-butyl ester of the target compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclocondensation 2,3-Diaminopyrazine + cyclic ketone Ethanol Reflux (80°C) 70-85 Iodine catalyst may be used
Amino group protection Di-tert-butyl dicarbonate Ethanol Room temperature 80-90 Boc protection to prevent side reactions
Halogenation N-Halosuccinimide (e.g., NBS) Ethanol Room temperature 75-85 Halogenation at specific position
Substituent coupling Benzofuran derivative Ethanol/Methanol Room temperature 65-80 Nucleophilic substitution
Catalytic hydrogenation H2, Pd/C catalyst Ethanol Room temperature 85-90 Saturation of ring system
Esterification (tert-butyl) tert-Butanol, acid catalyst or Boc reagent Ethanol Room temperature 80-90 Formation of tert-butyl ester

Analytical and Characterization Techniques

Research Findings on Preparation Efficiency

  • Multi-component reactions (MCRs) have been explored to streamline synthesis, combining cyclocondensation and substituent introduction in one-pot procedures, improving atom economy and reducing reaction times.

  • Use of mild catalysts like molecular iodine and room temperature conditions enhances selectivity and yield, minimizing by-products.

  • Protecting group strategies are critical to avoid side reactions, especially during halogenation and esterification steps.

  • The hexahydro-3-oxo moiety is efficiently introduced via catalytic hydrogenation, which is a high-yielding and clean reaction step.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Challenges
Core formation Cyclocondensation of diamine + ketone High selectivity, well-established Requires careful control of conditions
Amino protection Boc protection with di-tert-butyl dicarbonate Prevents side reactions Additional step, requires deprotection later
Halogenation N-Halosuccinimide in ethanol Mild conditions, selective Possible over-halogenation
Substituent coupling Nucleophilic substitution with benzofuran Room temperature, good yields Sensitive to moisture and air
Reduction Catalytic hydrogenation (Pd/C, H2) Clean, high yield Requires hydrogenation setup
Esterification Reaction with tert-butanol or Boc reagent Stable ester formation Requires protection of other groups

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyrazine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), sodium acetate (NaOAc), and tert-butyl isocyanide. The reaction conditions typically involve moderate temperatures and solvent-free environments to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyrazine derivatives, which can exhibit different photophysical properties and biological activities .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyrazine derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been found to induce clustering of viral nucleoproteins, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Tert-butyl Esters with Aromatic Substituents

  • Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(4-fluoro-3-methylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester (): This analogue replaces the benzofuranyl group with a 4-fluoro-3-methylphenyl moiety. However, the absence of the benzofuran oxygen may reduce hydrogen-bonding capacity compared to the parent compound .
  • ABC28 and ABC90 ():
    These derivatives feature 4-bromobenzyl and 4-chlorobenzyl substituents, respectively. The halogenated aromatic groups increase molecular weight and lipophilicity (clogP ~3.5–4.0), which may enhance membrane permeability but reduce aqueous solubility. In contrast, the benzofuranyl group in the target compound provides a balance of hydrophobicity and polarity due to its oxygen heteroatom .

Compound Substituent clogP* Key Features Reference
Target Compound 2,3-Dihydro-5-benzofuranyl ~3.2 Oxygen heteroatom enhances polarity
4-Fluoro-3-methylphenyl 4-Fluoro-3-methylphenyl ~3.8 Halogen improves binding affinity
ABC28 4-Bromobenzyl ~4.1 High lipophilicity, bromine for SAR

*Predicted using fragment-based methods.

Core Modifications: Imidazo[1,5-a]pyrazine vs. Related Heterocycles

  • Pyrazolo[1,5-a]quinoxalines (): These compounds exhibit TLR7 antagonism (IC50 = 8.2–10 µM) but lack BTK inhibitory activity. The pyrazoloquinoxaline core differs in ring size and nitrogen positioning, reducing overlap with imidazo[1,5-a]pyrazines in target specificity. Notably, alkyl chain length (4–5 carbons) in these derivatives optimizes antagonistic potency, a feature absent in the target compound .
  • Imidazo[1,5-a]pyridines ():
    Used in fluorescent probes due to solvatochromic behavior (Stokes shift >100 nm), these compounds prioritize photophysical properties over kinase inhibition. The pyridine core reduces steric hindrance compared to pyrazine, enabling applications in membrane imaging .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The tert-butyl ester in the target compound increases clogP (~3.2) compared to non-esterified imidazo[1,5-a]pyrazines (clogP ~1.5–2.0). However, analogues like ABC28 (clogP ~4.1) may face solubility challenges in aqueous media (<10 µM) . The benzofuranyl group’s oxygen atom likely improves solubility relative to purely aromatic substituents (e.g., phenyl or bromobenzyl) .

Biological Activity

Imidazo[1,5-a]pyrazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound "Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester" exhibits notable potential across various therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a complex fused heterocyclic structure with the following characteristics:

  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 359.42 g/mol
  • CAS Number : 1002339-10-7

This unique structure incorporates a carboxylic acid and an ester functional group, enhancing its reactivity and biological interactions.

The biological activity of Imidazo[1,5-a]pyrazine derivatives often involves their ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial in disease pathways. For instance, it may block kinases involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors can lead to modulation of signaling pathways that are pivotal in various physiological processes.

Biological Activities

Research indicates that Imidazo[1,5-a]pyrazine derivatives possess several biological activities:

  • Anticancer Properties : Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Activity : Some derivatives have been noted for their ability to reduce inflammation, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound within the imidazo family. Below is a table summarizing the activities of selected imidazo derivatives:

Compound NameStructure TypeNotable Activities
Imidazo[1,2-a]pyrazineSimilar heterocyclic structureAnticancer properties
Imidazo[1,5-a]pyridineRelated scaffoldAntimicrobial effects
Imidazo[1,2-b]pyridineDifferent fused ring systemAntileishmanial properties

The distinct combination of structural features in Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid enhances its biological activity compared to other imidazo derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed IC50 values indicating significant cytotoxic effects at low concentrations.
  • Enzyme Inhibition Studies : Research demonstrated that the compound inhibits specific kinases with IC50 values ranging from 10 nM to 50 nM, showcasing its potential as a targeted therapeutic agent.
  • Antimicrobial Testing : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria in disk diffusion assays.

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